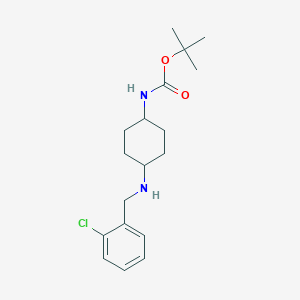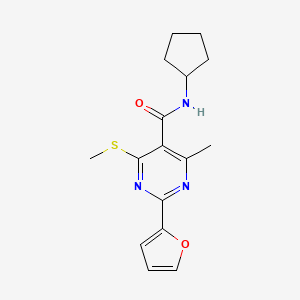
N-cyclopentyl-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is commonly referred to as CPM-5 and is a pyrimidine derivative.
Mecanismo De Acción
The mechanism of action of CPM-5 involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of protein kinases such as AKT and ERK, which are involved in cell survival and proliferation. CPM-5 also inhibits the activity of matrix metalloproteinases, which are involved in angiogenesis and tumor invasion. Additionally, CPM-5 has been found to modulate the activity of ion channels and receptors, which are involved in neuronal signaling.
Biochemical and Physiological Effects:
CPM-5 has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which are involved in oxidative stress and inflammation. CPM-5 also modulates the activity of various neurotransmitters such as dopamine and serotonin, which are involved in mood regulation and cognitive function. Additionally, CPM-5 has been found to improve mitochondrial function, which is important for cellular energy production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPM-5 has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized using standard laboratory techniques. Additionally, CPM-5 has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to using CPM-5 in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, CPM-5 has not been extensively studied in vivo, and its safety profile is not well established.
Direcciones Futuras
There are several future directions for the study of CPM-5. One area of research is the development of more efficient synthesis methods for CPM-5. Additionally, further studies are needed to establish the safety profile of CPM-5 in vivo. Another area of research is the investigation of the potential therapeutic applications of CPM-5 in other diseases such as cardiovascular disease and diabetes. Finally, the development of CPM-5 analogs with improved properties such as solubility and bioavailability is an area of ongoing research.
Métodos De Síntesis
The synthesis of CPM-5 involves the reaction between furan-2-carboxylic acid and 2-amino-4-methyl-6-(methylsulfanyl)pyrimidine in the presence of cyclopentylamine. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified using techniques such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
CPM-5 has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. CPM-5 has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, CPM-5 has been found to have neuroprotective effects by reducing neuronal damage and improving cognitive function.
Propiedades
IUPAC Name |
N-cyclopentyl-2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-10-13(15(20)18-11-6-3-4-7-11)16(22-2)19-14(17-10)12-8-5-9-21-12/h5,8-9,11H,3-4,6-7H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMJLCIRVLJYNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=CO2)SC)C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2464849.png)
![3-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-bromophenyl)pyridazine](/img/structure/B2464850.png)
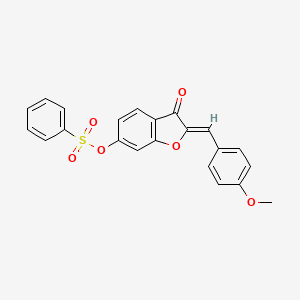

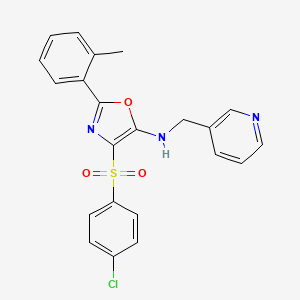
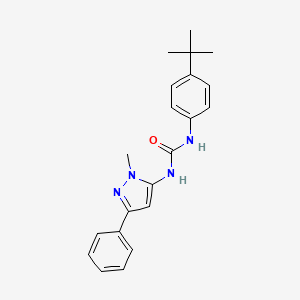
![2-({2-[(4-Methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)aniline](/img/structure/B2464859.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide](/img/structure/B2464862.png)
![N-[1-(2H-1,2,3,4-tetrazol-5-yl)cyclopentyl]benzamide](/img/structure/B2464864.png)

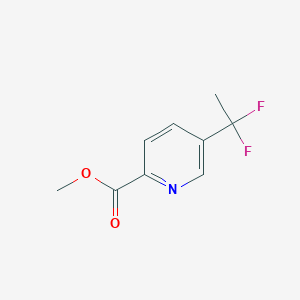
![1-Phenyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2464868.png)
